3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine
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Overview
Description
“3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a tert-butyl group at the 3-position and a cyclopropylmethoxy group at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, with the tert-butyl and cyclopropylmethoxy groups attached at the 3rd and 6th positions respectively . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the pyridazine ring and the steric bulk of the tert-butyl group . The cyclopropylmethoxy group might also participate in reactions, depending on the conditions.Scientific Research Applications
Metalation of Pyridazine Derivatives
The study by Turck et al. (1998) explores the metalation of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine derivatives, demonstrating their utility as directing groups for ortho metalation. The research highlights the synthesis of various functionalized products with good yields, particularly noting the regioselective metalation in the case of 3-tert-butylsulfinyl-6-methoxypyridazine. This work sheds light on the strategic use of tert-butyl groups in pyridazine chemistry for the development of new compounds through metalation processes Turck, A., Plé, N., Pollet, P., & Quéguiner, G. (1998). Metalation of t-butyl sulfoxides, sulfones and sulfonamides of pyridazine and pyrazine. Metalation of diazines. XX. Journal of Heterocyclic Chemistry, 35(3), 429-436.
Divergent Synthesis with Pyridazine
Rossi et al. (2007) conducted a study on the divergent synthesis of pyridazine derivatives, starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and various enamines. This research demonstrates the ability to selectively synthesize different types of compounds, including 5,6-dihydro-4H-pyridazines, depending on the choice of solvents and temperatures. The study provides valuable insights into the mechanisms of these reactions, offering potential routes for the synthesis of novel pyridazine-based compounds with varied functionalities Rossi, E., Abbiati, G., Attanasi, O., Rizzato, S., & Santeusanio, S. (2007). Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. Tetrahedron, 63(43), 11055-11065.
Water Oxidation by Ru Complexes
A novel family of Ru complexes for water oxidation was discovered, utilizing a bridging ligand related to pyridazine. These dinuclear complexes show promising activity in oxygen evolution, highlighting the potential of pyridazine derivatives in catalytic applications. This research, conducted by Zong and Thummel (2005), opens new avenues for the design of catalytic systems based on pyridazine derivatives for environmental and energy-related applications Zong, R., & Thummel, R. (2005). A new family of Ru complexes for water oxidation. Journal of the American Chemical Society, 127(37), 12802-12803.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-6-(cyclopropylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-7-11(14-13-10)15-8-9-4-5-9/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLZJFHOUGOKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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